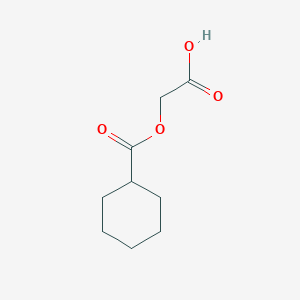
2-((Cyclohexanecarbonyl)oxy)acetic acid
描述
2-((Cyclohexanecarbonyl)oxy)acetic acid is a useful research compound. Its molecular formula is C9H14O4 and its molecular weight is 186.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-((Cyclohexanecarbonyl)oxy)acetic acid, a compound with the molecular formula , has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological effects, mechanisms of action, and relevant research findings, supported by data tables and case studies.
- Molecular Weight : 174.21 g/mol
- CAS Number : 67476838
- Chemical Structure : The compound features a cyclohexanecarbonyl group linked to an acetic acid moiety, which is crucial for its biological activity.
Research indicates that this compound may interact with specific biological targets, potentially modulating enzyme activity or receptor interactions. Its structural components allow it to participate in hydrogen bonding and hydrophobic interactions, which are essential for binding to biological macromolecules.
Anticancer Properties
Studies have shown that compounds structurally related to this compound exhibit significant antiproliferative effects against various cancer cell lines. The primary mechanism appears to involve the inhibition of heat shock protein 90 (Hsp90), a chaperone protein critical for the stability of many oncogenic proteins.
Table 1: Anticancer Activity of Related Compounds
| Compound ID | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 12.5 | Hsp90 Inhibition |
| Compound B | MDA-MB-231 | 8.3 | Hsp90 Inhibition |
| Compound C | A549 | 15.0 | Apoptosis Induction |
The data suggests that modifications in the structure can enhance the anticancer efficacy of these compounds, particularly through improved binding affinity to Hsp90.
Leishmanicidal Activity
An interesting aspect of this compound is its potential activity against Leishmania species. A study indicated that derivatives containing similar functional groups showed low toxicity and high selectivity against Leishmania infantum, a causative agent of visceral leishmaniasis.
Table 2: Leishmanicidal Activity of Derivatives
| Compound ID | IC50 (µM) | Selectivity Index |
|---|---|---|
| A4 | <40 | High |
| A5 | 113.1 | Moderate |
| A6 | <40 | High |
These findings highlight the promise of cyclohexanecarbonyl derivatives in developing new treatments for leishmaniasis.
Case Study 1: Antiproliferative Effects on Breast Cancer Cells
In a focused study on breast cancer cell lines, modifications on the cyclohexanecarbonyl group were shown to enhance binding affinity to Hsp90. This led to improved anticancer efficacy, demonstrating the importance of structural optimization in drug design.
Case Study 2: Structure-Activity Relationship (SAR)
A comprehensive SAR analysis revealed that substituents on the cyclohexane ring significantly influence biological activity. For instance, introducing halogen atoms increased potency against cancer cell lines, suggesting that electronic properties play a critical role in the compound's effectiveness.
属性
IUPAC Name |
2-(cyclohexanecarbonyloxy)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O4/c10-8(11)6-13-9(12)7-4-2-1-3-5-7/h7H,1-6H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CELSWSXPQHPJTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)OCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20737326 | |
| Record name | [(Cyclohexanecarbonyl)oxy]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20737326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
667465-00-1 | |
| Record name | [(Cyclohexanecarbonyl)oxy]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20737326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















